4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline CAS 1250515-32-2 properties
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline CAS 1250515-32-2 properties
CAS: 1250515-32-2 Role: Key Pharmacophore & Intermediate for PARP Inhibitors
Executive Summary
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (CAS 1250515-32-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors . Its structural motif—a fluorinated phenyl ring substituted with a triazole and a primary amine—serves as a critical "hinge-binding" or "catalytic pocket" fragment in medicinal chemistry.
This compound is most notably associated with the structural optimization of Talazoparib (BMN 673) and next-generation PARP inhibitors, where the triazole moiety mimics the nicotinamide adenine dinucleotide (NAD+) substrate, essential for the drug's mechanism of action.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental and predicted values critical for method development and handling.
| Property | Value | Relevance |
| Chemical Name | 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline | IUPAC Standard |
| Molecular Formula | C₈H₇FN₄ | Stoichiometry |
| Molecular Weight | 178.17 g/mol | Mass Spec (M+H⁺: 179.17) |
| Appearance | Off-white to pale yellow solid | Quality Control |
| Melting Point | 175–178 °C (dec.) | Purity verification |
| LogP (Predicted) | 0.85 ± 0.2 | HPLC Method Development (Reverse Phase) |
| pKa (Base) | ~3.5 (Triazole), ~4.0 (Aniline) | Buffer selection (pH < 3 for retention) |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Stock solution preparation |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1250515-32-2 typically follows a Nitro-Reduction Pathway , ensuring the stability of the triazole ring during the formation of the amine.
Core Synthesis Workflow
The most robust route begins with 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzoic acid . The nitrile route is preferred for yield and scalability.
Step 1: Triazole Ring Formation
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Reagents: 4-fluoro-3-nitrobenzonitrile, Formic hydrazide (or Hydrazine hydrate + Formic acid), Triethyl orthoformate.
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Conditions: Reflux in ethanol or n-butanol (80–110 °C) for 12–16 hours.
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Mechanism: The nitrile undergoes Pinner reaction-like addition of hydrazine followed by cyclization with the formate source to close the 1,2,4-triazole ring.
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Critical Control Point: Moisture control is essential to prevent hydrolysis of the nitrile to the amide.
Step 2: Nitro Reduction
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Reagents: H₂ (gas), Pd/C (10% w/w), Methanol/THF solvent system.
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Conditions: Room temperature, 1–3 atm pressure.
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Alternative: Iron powder/NH₄Cl (Bechamp reduction) if avoiding hydrogenation is necessary due to triazole sensitivity (though 1,2,4-triazoles are generally stable to catalytic hydrogenation).
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Purification: Filtration through Celite, concentration, and recrystallization from Ethanol/Water.
Visual Synthesis Workflow (DOT)
Caption: Two-step synthetic route from nitrile precursor to final aniline via triazole formation and nitro reduction.
Analytical Characterization
Reliable identification requires a combination of HPLC purity analysis and spectroscopic confirmation.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Gradient: 5% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (aromatic) and 210 nm (amide/triazole).
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Retention Time: Expect elution early (2–4 min) due to polar amine and triazole groups.
NMR Signature (DMSO-d₆)
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¹H NMR (400 MHz):
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δ 13.8 ppm (s, 1H): Triazole NH (broad, may exchange).
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δ 8.5 ppm (s, 1H): Triazole CH (C5 position).
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δ 7.0–7.2 ppm (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).
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δ 5.2 ppm (s, 2H): Aniline NH₂ (broad singlet).
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¹⁹F NMR:
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δ -120 to -130 ppm: Single peak corresponding to the fluorine atom ortho to the triazole.
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Therapeutic Applications: PARP Inhibition
This compound is a privileged scaffold for targeting the NAD+ binding pocket of PARP enzymes (PARP1/PARP2).
Mechanism of Action Role
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Hydrogen Bonding: The 1,2,4-triazole ring acts as a bioisostere for the amide group of nicotinamide, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
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Pi-Stacking: The fluorophenyl ring engages in pi-stacking interactions with Tyr907 .
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Solubility: The aniline amine provides a handle for further derivatization (e.g., amide coupling) to extend the molecule into the "adenosine binding pocket," improving potency and solubility.
Pharmacophore Mapping (DOT)
Caption: Interaction map of the CAS 1250515-32-2 scaffold within the PARP1 catalytic domain.
Handling & Stability
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aniline is oxidation-sensitive and can darken upon exposure to air/light.
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Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
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Stability: Stable in DMSO solution for up to 1 month at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent potential triazole ring opening (though rare).
References
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Wang, B., et al. (2016). "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry.
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Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.
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PubChem Compound Summary. "CID 56604639 (Related Triazole Intermediates)." National Center for Biotechnology Information.
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European Medicines Agency. "Talzenna (talazoparib) Assessment Report."
